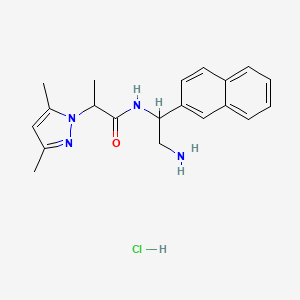

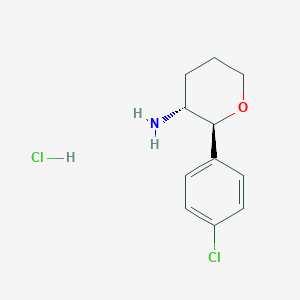

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide" is a chemical entity that appears to be structurally related to a class of compounds known as imidazo[1,2-a]pyridine-3-carboxamides (IPAs). These compounds have been the subject of research due to their potential as antitubercular agents. The IPAs are characterized by a core imidazo[1,2-a]pyridine ring substituted with various groups that can influence their biological activity and pharmacokinetic properties.

Synthesis Analysis

The synthesis of related IPAs involves the design and construction of the imidazo[1,2-a]pyridine core, followed by the introduction of various substituents that can confer desirable properties such as enhanced activity against Mycobacterium tuberculosis (MTB) strains. The papers provided discuss the synthesis of IPAs with different linkers and amine moieties, which are crucial for their antitubercular activity. For example, compounds with a phenoxyethyl linker and various amine moieties have been synthesized and evaluated for their antitubercular properties .

Molecular Structure Analysis

The molecular structure of IPAs is critical for their interaction with biological targets. The presence of the imidazo[1,2-a]pyridine core is essential for activity, and the substitution pattern on this core can significantly affect the potency and selectivity of the compounds. Electron-donating groups on the benzene ring have been found to be beneficial for activity, as seen in the case of 2,6-dimethyl-N-[2-(phenylamino)ethyl] IPAs . Additionally, the nature of the linker, such as the N-[2-(piperazin-1-yl)ethyl] moiety, can open new directions for structure-activity relationship (SAR) studies .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of IPAs, such as solubility, stability, and reactivity, are important for their biological activity and drug-likeness. Compounds 15b and 15d from one of the studies have been highlighted for their good safety and pharmacokinetic profiles, which suggest that they have favorable properties for drug development . The safety indices (SI) of compounds 26g and 26h against MTB H37Rv also indicate acceptable safety margins, which are crucial for progressing compounds in drug discovery .

Applications De Recherche Scientifique

Modification Strategies to Reduce Metabolism by Aldehyde Oxidase

Research on imidazo[1,2-a]pyridines, such as studies by Linton et al. (2011), highlights efforts to reduce metabolism mediated by aldehyde oxidase (AO) in drug discovery. These modifications can enhance the stability and efficacy of compounds targeting conditions like castration-resistant prostate cancer (Linton et al., 2011).

Synthetic Routes and Novel Compounds

The synthesis of imidazo[1,5-a]pyridines and their derivatives, as detailed by Crawforth and Paoletti (2009), involves innovative synthetic routes that allow for the introduction of various substituents. This work demonstrates the versatility of imidazo[1,2-a]pyridine frameworks in creating novel compounds with potential applications in medicinal chemistry (Crawforth & Paoletti, 2009).

Antimycobacterial Activity

Lv et al. (2017) explored imidazo[1,2-a]pyridine-3-carboxamide derivatives for their antimycobacterial activity. This research signifies the potential of such compounds in addressing drug-resistant strains of Mycobacterium tuberculosis, offering a promising direction for the development of new anti-TB agents (Lv et al., 2017).

Antitubercular Activity

The design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties by Li et al. (2020) is another notable study. Their work highlights the compound's efficacy against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, illustrating the potential of imidazo[1,2-a]pyridine derivatives in tuberculosis treatment (Li et al., 2020).

Corrosion Inhibition

The investigation of imidazoline derivatives for corrosion inhibition in acid media by Cruz et al. (2004) provides insights into the application of imidazole-based compounds in industrial settings. Their research on the electrochemical behavior of these compounds suggests potential uses in protecting metals from corrosion, demonstrating the broad applicability of imidazole derivatives beyond pharmaceuticals (Cruz et al., 2004).

Propriétés

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-18-8-2-3-12(15(18)21)14(20)17-7-10-19-9-6-16-13(19)11-4-5-11/h2-3,6,8-9,11H,4-5,7,10H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNWELJKFOWFPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCN2C=CN=C2C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2528461.png)

![4-(3,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)-1-[(thiophen-2-yl)methyl]azetidin-2-one](/img/structure/B2528463.png)

![2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2528464.png)

![6-[2-(3,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528465.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B2528470.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2528472.png)

![Tert-butyl 8-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2528474.png)